2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid
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Overview
Description
2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an imidazoquinazoline core, making it a potential candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of an aminoquinazoline derivative with an appropriate aldehyde, followed by cyclization and oxidation steps to form the imidazoquinazoline core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Due to its potential biological activity, it is being investigated for its role in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are involved in cell proliferation and survival pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydroimidazo[2,1-a]isoquinoline: This compound shares a similar imidazoquinazoline core but differs in its specific functional groups and overall structure.
2,3-Dihydroimidazo[1,2-c]quinazoline derivatives: These derivatives have been studied for their dual inhibitory activity against PI3K and HDAC, similar to 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid.
Uniqueness
What sets this compound apart is its specific acetic acid moiety, which can influence its solubility, reactivity, and biological activity. This unique structure allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C12H11N3O3 |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-(5-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6-yl)acetic acid |
InChI |
InChI=1S/C12H11N3O3/c16-10(17)7-15-9-4-2-1-3-8(9)11-13-5-6-14(11)12(15)18/h1-4H,5-7H2,(H,16,17) |
InChI Key |
GTEIRDAHGUDTIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)O |
Origin of Product |
United States |
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